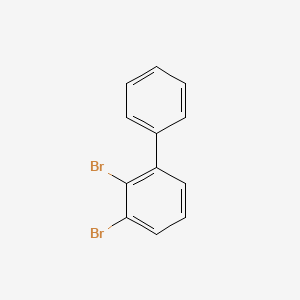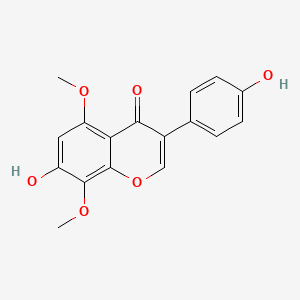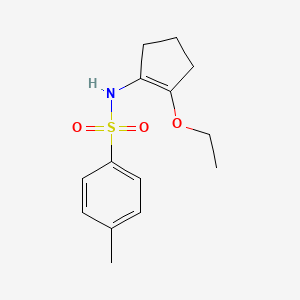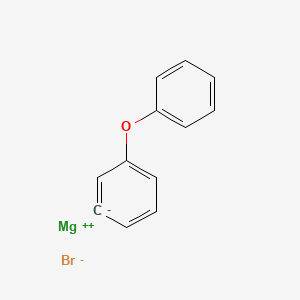![molecular formula C12H21NO3 B14310243 4-[(Cyclohexanecarbonyl)amino]pentanoic acid CAS No. 113444-15-8](/img/structure/B14310243.png)
4-[(Cyclohexanecarbonyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Cyclohexanecarbonyl)amino]pentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a cyclohexane ring attached to a carbonyl group, which is further linked to an amino group and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexanecarbonyl)amino]pentanoic acid typically involves the following steps:
Formation of Cyclohexanecarbonyl Chloride: Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form cyclohexanecarbonyl chloride.
Amidation Reaction: The cyclohexanecarbonyl chloride is then reacted with 4-aminopentanoic acid in the presence of a base such as triethylamine (Et₃N) to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclohexanecarbonyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-[(Cyclohexanecarbonyl)amino]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Cyclohexanecarbonyl)amino]pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Aminopentanoic acid: Lacks the cyclohexanecarbonyl group, making it less hydrophobic.
Cyclohexanecarboxylic acid: Lacks the amino and pentanoic acid groups, limiting its reactivity.
N-Cyclohexylpentanoic acid: Similar structure but different functional groups.
Uniqueness
4-[(Cyclohexanecarbonyl)amino]pentanoic acid is unique due to the combination of a cyclohexane ring, an amino group, and a pentanoic acid chain. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
CAS No. |
113444-15-8 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-(cyclohexanecarbonylamino)pentanoic acid |
InChI |
InChI=1S/C12H21NO3/c1-9(7-8-11(14)15)13-12(16)10-5-3-2-4-6-10/h9-10H,2-8H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
LFHOVPJZAKJNGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Bromoanilino)methyl]-4-tert-butylphenol](/img/structure/B14310162.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)](/img/structure/B14310172.png)

![Diethyl [(2-bromoethoxy)methyl]phosphonate](/img/structure/B14310187.png)





![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)

![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)


